Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate
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Overview
Description
Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate typically involves a multi-step process:
Formation of 3-(3-methylphenoxy)propanoic acid: This can be achieved by reacting 3-methylphenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide.
Amidation: The 3-(3-methylphenoxy)propanoic acid is then reacted with 4-aminobenzoic acid to form 4-[3-(3-methylphenoxy)propanoylamino]benzoic acid.
Esterification: Finally, the 4-[3-(3-methylphenoxy)propanoylamino]benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to speed up the reactions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate can undergo several types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Hydrolysis: 4-[3-(3-methylphenoxy)propanoylamino]benzoic acid.
Oxidation: Various oxidized derivatives of the aromatic rings.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[2-(3-methylphenoxy)propanoylamino]benzoate: Similar structure but with a different position of the propanoylamino group.
Ethyl 4-[3-(4-methylphenoxy)propanoylamino]benzoate: Similar structure but with a different position of the methyl group on the phenoxy ring.
Uniqueness
Ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[3-(3-methylphenoxy)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-19(22)15-7-9-16(10-8-15)20-18(21)11-12-24-17-6-4-5-14(2)13-17/h4-10,13H,3,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNSAJGNCNYQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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